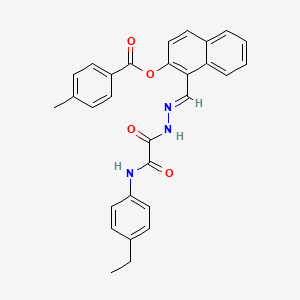![molecular formula C14H12FN5S B12040325 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine CAS No. 586988-15-0](/img/structure/B12040325.png)
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2-fluorobenciltio)-5-piridin-2-il-[1,2,4]triazol es un compuesto heterocíclico que pertenece a la clase de los 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un anillo triazol, un anillo piridina y un grupo fluorobenciltio.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-3-(2-fluorobenciltio)-5-piridin-2-il-[1,2,4]triazol típicamente involucra rutas sintéticas de varios pasos. Un enfoque común es la reacción de 3-amino-1,2,4-triazol con cloruro de 2-fluorobencilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente adecuado como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Amino-3-(2-fluorobenciltio)-5-piridin-2-il-[1,2,4]triazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el grupo benciltio se puede oxidar para formar sulfoxidos o sulfones.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH4) o la hidrogenación catalítica.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de un catalizador o en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfones.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico debido a la presencia del anillo triazol.
Medicina: Explorado por su potencial como agente anticancerígeno, dada la actividad biológica de los compuestos que contienen triazol.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-3-(2-fluorobenciltio)-5-piridin-2-il-[1,2,4]triazol no se comprende completamente. Se cree que interactúa con los objetivos biológicos a través de enlaces de hidrógeno e interacciones dipolares. El anillo triazol puede actuar como un farmacóforo, interactuando con diversas enzimas y receptores en el cuerpo. El grupo fluorobenciltio puede mejorar la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y llegar a los objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos Similares
Fluconazol: Otro compuesto que contiene triazol utilizado como agente antifúngico.
Anastrozol: Un fármaco a base de triazol utilizado en el tratamiento del cáncer de mama.
Flupoxam: Un herbicida que contiene triazol.
Unicidad
4-Amino-3-(2-fluorobenciltio)-5-piridin-2-il-[1,2,4]triazol es único debido a la combinación del anillo triazol, el anillo piridina y el grupo fluorobenciltio. Esta estructura única puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos que contienen triazol.
Propiedades
Número CAS |
586988-15-0 |
|---|---|
Fórmula molecular |
C14H12FN5S |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
3-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2 |
Clave InChI |
GAIZRBXIRJPEJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)F |
Solubilidad |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)



![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040268.png)



![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12040344.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
